Diethyl(2-hydroxyethyl)ammonium acetate
Description
Diethyl(2-hydroxyethyl)ammonium acetate is a protic ionic liquid (PIL) composed of a diethyl(2-hydroxyethyl)ammonium cation and an acetate anion. It is synthesized via solvent-free procedures, often involving neutralization reactions between tertiary amines and acetic acid . This compound exhibits high hydrophilicity, as evidenced by its water sorption capacity, reaching 20 wt% water absorption in 250 minutes under ambient conditions . Its structure includes a hydroxyl group in the cation, enhancing its polarity and suitability for applications requiring hydrophilic solvents.
Key physicochemical properties include:
- Thermal stability: Decomposition temperatures typically exceed 150°C, common for hydroxyl-functionalized ammonium ILs .
- Viscosity: Moderate viscosity due to hydrogen bonding from hydroxyl groups, though specific values depend on water content .
- Gas sorption: Demonstrated CO₂ capture efficiency via interactions with the acetate anion, with sorption capacities comparable to bis(2-hydroxyethyl)dimethylammonium acetate .
Applications span natural gas sweetening (CO₂/CH₄ separation) , green chemistry solvents , and reaction media for pharmaceuticals .
Properties
CAS No. |
13695-28-8 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24136 |
Synonyms |
diethyl(2-hydroxyethyl)ammonium acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydroxyethyl Ammonium Acetates
Physicochemical Properties
Table 2: Thermodynamic and Sorption Properties
- CO₂ Selectivity : Bis(2-hydroxyethyl)dimethylammonium acetate shows higher CO₂ uptake (2.1 mmol/g) due to dual hydroxyl groups enhancing anion-cation interactions .
- Hydrophilicity : Tris(2-hydroxyethyl)ammonium acetate absorbs water faster (22 wt%) than this compound, attributed to three hydroxyl groups .
- Viscosity : Tris analogs exhibit higher viscosity due to increased hydrogen bonding .
Research Findings and Implications
- Anion Influence : Acetate-based ILs generally outperform formate or propionate analogs in CO₂ capture due to stronger basicity .
- Cation Design : Hydroxyl groups in the cation enhance water tolerance and gas sorption but increase viscosity. Tris(2-hydroxyethyl)ammonium derivatives balance these trade-offs for pharmaceutical applications .
- Sustainability : this compound is fluorine-free, aligning with green chemistry principles compared to fluorinated ILs like [NTf₂]⁻ derivatives .
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